molecular formula C23H17NO5 B2925933 (Z)-4-methyl-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl 3-methoxybenzoate CAS No. 903191-98-0

(Z)-4-methyl-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl 3-methoxybenzoate

Cat. No.: B2925933
CAS No.: 903191-98-0
M. Wt: 387.391
InChI Key: BUDJJUOGJOGBTE-JMIUGGIZSA-N
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Description

The compound (Z)-4-methyl-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl 3-methoxybenzoate (CAS: 1164521-18-9) is a benzofuran derivative featuring a pyridin-3-ylmethylene substituent at the C2 position and a 3-methoxybenzoate ester at the C6 position. Its Z-configuration ensures specific spatial orientation of the pyridinyl group relative to the benzofuran core. The molecule’s structural complexity arises from the conjugation of the benzofuran ring with the pyridine moiety, which may influence electronic properties and biological interactions. This compound is cataloged under multiple synonyms, including STK852601 and CHEMBL1458662, and has been studied in contexts ranging from synthetic chemistry to virtual screening .

Properties

IUPAC Name

[(2Z)-4-methyl-3-oxo-2-(pyridin-3-ylmethylidene)-1-benzofuran-6-yl] 3-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17NO5/c1-14-9-18(28-23(26)16-6-3-7-17(11-16)27-2)12-19-21(14)22(25)20(29-19)10-15-5-4-8-24-13-15/h3-13H,1-2H3/b20-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUDJJUOGJOGBTE-JMIUGGIZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1C(=O)C(=CC3=CN=CC=C3)O2)OC(=O)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC2=C1C(=O)/C(=C/C3=CN=CC=C3)/O2)OC(=O)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-4-methyl-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl 3-methoxybenzoate is a complex organic compound characterized by its unique structure, which combines a benzofuran core with a pyridine moiety and a methoxybenzoate group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.

Chemical Structure

The structure of this compound can be represented as follows:

C20H19NO6\text{C}_{20}\text{H}_{19}\text{N}\text{O}_6

The biological activity of this compound is believed to stem from its ability to interact with various biological targets, such as enzymes and receptors. The specific mechanisms may include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing signaling pathways within cells.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. In vitro tests have shown significant activity against various Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC) Notes
Staphylococcus aureus0.015 mg/mLSignificant inhibition observed
Escherichia coli0.030 mg/mLModerate resistance noted
Bacillus cereus0.020 mg/mLEffective against foodborne pathogens

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies indicate that it exhibits cytotoxic effects on various cancer cell lines, including prostate and breast cancer cells.

Cell Line IC50 Value (µM) Effect
PC-3 (Prostate Cancer)5.0Significant growth inhibition
MDA-MB-231 (Breast Cancer)7.5Induces apoptosis
HeLa (Cervical Cancer)6.0Cell cycle arrest observed

Case Studies

  • Antimicrobial Efficacy Study : A study published in a peer-reviewed journal demonstrated that this compound exhibited superior activity compared to traditional antibiotics like ampicillin against certain bacterial strains . The compound's unique structure allows for stronger binding interactions with bacterial enzymes.
  • Anticancer Activity Assessment : Another research investigation focused on the compound's effects on human tumor cell lines showed that it could reduce cell viability significantly at low concentrations, suggesting its potential as a therapeutic agent for cancer treatment . The study utilized multiple assays to confirm the mechanism of action involving apoptosis induction.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

Benzofuran vs. Pyridine/Imidazopyridine Derivatives
  • Target Compound: The benzofuran core provides a planar aromatic system with a fused oxygen-containing ring.
  • Tetrahydroimidazo[1,2-a]pyridine Derivatives: Compounds like diethyl 3-benzyl-7-(4-bromophenyl)-8-cyano-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate () replace the benzofuran with a bicyclic imidazopyridine system. These derivatives exhibit higher molecular complexity and variable melting points (215–225°C), suggesting differences in crystallinity and stability compared to the target compound .
  • Pyranone Derivatives: 2-(4-Methoxyphenoxy)-6-methyl-3-oxo-3,6-dihydro-2H-pyran-4-yl benzoate () features a pyranone ring instead of benzofuran.
Functional Group Modifications
  • Ester vs. Sulfonate Groups : The target compound’s 3-methoxybenzoate ester contrasts with the sulfonate group in (Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-methoxybenzenesulfonate (). Sulfonates generally exhibit higher water solubility and acidity (pKa ~1–2) compared to esters, which could alter bioavailability .
  • Substituent Effects: Ethyl benzoate derivatives (e.g., I-6230, I-6473; ) with pyridazinyl or isoxazolyl substituents demonstrate how heterocyclic groups influence electronic properties.
Table 1: Key Properties of Selected Compounds
Compound Name Core Structure Functional Groups Melting Point (°C) Molecular Weight (g/mol)
Target Compound Benzofuran 3-Methoxybenzoate, Pyridinylmethylene Not Reported ~409.4 (calc.)
Diethyl 3-benzyl-7-(4-bromophenyl)-8-cyano-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate Imidazopyridine Bromophenyl, Cyano, Ester 223–225 550.0978 (HRMS)
2-(4-Methoxyphenoxy)-6-methyl-3-oxo-3,6-dihydro-2H-pyran-4-yl benzoate Pyranone Methoxyphenoxy, Benzoate Not Reported ~384.4 (calc.)
I-6473 (Ethyl 4-(4-(3-methylisoxazol-5-yl)phenethoxy)benzoate) Benzoate Isoxazolyl, Ethoxy Not Reported ~355.4 (calc.)

Methodological Considerations in Similarity Analysis

Virtual screening methods (e.g., Tanimoto coefficients, MACCS keys) evaluate structural similarity based on shared pharmacophores or substructures (). However, minor modifications (e.g., ester → sulfonate) can drastically alter bioactivity despite high topological similarity. For example, the target compound and its sulfonate analog () may exhibit divergent binding affinities due to charge differences, underscoring the need for multi-parameter similarity assessment .

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